Dichlororuthenium;triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium, dichlorotetrakis(triphenylphosphine)- is a coordination complex of ruthenium. It is a chocolate brown solid that is soluble in organic solvents such as benzene. This compound is used as a precursor to other complexes, including those used in homogeneous catalysis .
Preparation Methods
Ruthenium, dichlorotetrakis(triphenylphosphine)- is synthesized by reacting ruthenium trichloride trihydrate with a methanolic solution of triphenylphosphine. The reaction can be represented as follows :
[ 2 \text{RuCl}_3(\text{H}_2\text{O})_3 + 7 \text{PPh}_3 \rightarrow 2 \text{RuCl}_2(\text{PPh}_3)_3 + 2 \text{HCl} + 5 \text{H}_2\text{O} + \text{OPPh}_3 ]
The coordination sphere of the resulting compound can be viewed as either five-coordinate or octahedral. One coordination site is occupied by one of the hydrogen atoms of a phenyl group .
Chemical Reactions Analysis
Ruthenium, dichlorotetrakis(triphenylphosphine)- undergoes various types of reactions, including substitution and hydrogenation. In the presence of excess triphenylphosphine, it binds a fourth phosphine to give black RuCl2(PPh3)4 . The triphenylphosphine ligands in both the tris(phosphine) and tetrakis(phosphine) complexes are readily substituted by other ligands .
The compound also reacts with hydrogen in the presence of a base to give the purple-colored monohydride HRuCl(PPh3)3 . Additionally, it reacts with carbon monoxide to produce the all-trans isomer of dichloro(dicarbonyl)bis(triphenylphosphine)ruthenium(II) .
Scientific Research Applications
Ruthenium, dichlorotetrakis(triphenylphosphine)- is widely used as a catalyst in various chemical reactions. It serves as a precatalyst for the hydrogenation of alkenes, nitro compounds, ketones, carboxylic acids, and imines . It also catalyzes the oxidation of alkanes to tertiary alcohols, amides to t-butyldioxyamides, and tertiary amines to α-(t-butyldioxyamides) using tert-butyl hydroperoxide .
In addition to its catalytic applications, this compound is used in the synthesis of portions of the natural antibiotic tetrodecamycin and in hydroesterification reactions . It is also employed in the hydroboration of alkenes and the oxidation of sulfides .
Mechanism of Action
The mechanism of action of Ruthenium, dichlorotetrakis(triphenylphosphine)- involves its role as a catalyst in various chemical reactions. It facilitates the hydrogenation of alkenes, nitro compounds, ketones, carboxylic acids, and imines by providing a suitable environment for the reaction to occur . The compound also catalyzes the oxidation of alkanes, amides, and tertiary amines by activating tert-butyl hydroperoxide .
Comparison with Similar Compounds
Ruthenium, dichlorotetrakis(triphenylphosphine)- is similar to other ruthenium complexes such as dichlorotris(triphenylphosphine)ruthenium(II) and chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium . it is unique in its ability to bind a fourth phosphine ligand and its use as a precursor to the Grubbs catalysts .
Similar compounds include:
- Dichlorotris(triphenylphosphine)ruthenium(II)
- Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium
These compounds share similar coordination geometries and catalytic properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C72H64Cl2P4Ru+4 |
---|---|
Molecular Weight |
1225.1 g/mol |
IUPAC Name |
dichlororuthenium;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p+2 |
InChI Key |
OIWNHEPSSHYXTG-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.